molecular formula C16H19N3OS B5633206 1-(2-ethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione

1-(2-ethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione

Cat. No. B5633206
M. Wt: 301.4 g/mol
InChI Key: MCSJVIRIPKYNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazine derivatives are an important class of nitrogen-containing heterocycles that have attracted attention due to their diverse chemical properties and biological activities. The compound belongs to this class, which is known for its versatility in chemical reactions and potential applications in various fields.

Synthesis Analysis

Triazine derivatives are typically synthesized through reactions involving amine components and carbon disulfide in the presence of basic catalysts. The synthesis process involves cyclization reactions that form the triazine core, followed by further functionalization to introduce various substituents depending on the desired chemical properties (Koparır et al., 2013).

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, a six-membered ring containing three nitrogen atoms. This core structure is responsible for the compound's chemical behavior and interaction with other molecules. X-ray diffraction and molecular modeling techniques are commonly used to determine the structural and conformational features of these compounds (Karayel & Özbey, 2008).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, including nucleophilic substitutions and addition reactions, which allow for the modification of the triazine core and the introduction of different functional groups. These reactions are crucial for tailoring the compound's chemical properties for specific applications (Saeed et al., 2010).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents attached to the triazine core. These properties are important for the compound's application in different domains, including material science and pharmaceuticals (Wawrzycka-Gorczyca & Siwek, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic structure, of triazine derivatives are determined by the triazine core and the attached substituents. Studies on the reactivity patterns and stability under various conditions provide insights into the compound's potential applications and handling requirements (Murali et al., 2018).

properties

IUPAC Name

1-(2-ethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-2-13-6-3-4-8-15(13)19-12-18(11-17-16(19)21)10-14-7-5-9-20-14/h3-9H,2,10-12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSJVIRIPKYNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663737
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Ethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione

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